3-(3,4-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-9(2)11-8-12(19-18-11)16-17-15(20-23-16)10-5-6-13(21-3)14(7-10)22-4/h5-9H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBTVJJMLFNODD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the core phenyl and pyrazolyl components. These components are then combined through a series of reactions, including condensation and cyclization, to form the oxadiazole ring. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in achieving high yields and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control reaction parameters. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and strong bases.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(3,4-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can be employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-(3,4-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues of 1,2,4-Oxadiazoles
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(Trifluoromethyl)phenyl]-1,2,4-Oxadiazole
- Core Structure : 1,2,4-Oxadiazole (same as the target compound).
- Substituents :
- Position 3: 4-(Trifluoromethyl)phenyl (electron-withdrawing group).
- Position 5: 3-Cyclopropylpyrazole (smaller aliphatic substituent).
- Molecular Weight : 320.27 g/mol (vs. target compound’s estimated ~350–360 g/mol).
- Key Differences: The trifluoromethyl group increases electronegativity and metabolic stability but reduces solubility compared to the target’s methoxy groups.
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazole
- Core Structure : 1,3,4-Oxadiazole (isomeric difference).
- Substituents: Position 2: 4-Bromophenylpropanone. Position 5: 3,4-Dimethoxyphenyl (same as the target compound).
- Bioactivity : Demonstrated 61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .
- The propanone linker introduces a ketone functionality absent in the target compound .
Non-Oxadiazole Analogues
3-(3,4-Dimethoxyphenyl)-5-(2-Fluorophenyl)-1-Phenyl-4,5-Dihydro-1H-Pyrazole
- Core Structure : 4,5-Dihydro-1H-pyrazole (saturated heterocycle).
- Substituents :
- Position 3: 3,4-Dimethoxyphenyl (same as the target compound).
- Position 5: 2-Fluorophenyl.
- Key Differences :
Comparative Data Table
Key Research Findings and Implications
Anti-Inflammatory Potential: The 3,4-dimethoxyphenyl group, present in both the target compound and the 1,3,4-oxadiazole analog (), correlates with significant anti-inflammatory activity (~60%), suggesting the target may share similar efficacy .
Structural Isomerism : The 1,2,4-oxadiazole core (target) versus 1,3,4-oxadiazole () impacts electronic distribution, which could influence binding to cyclooxygenase (COX) or other inflammatory targets.
Substituent Effects :
- Isopropyl vs. Cyclopropyl : The bulkier isopropyl group in the target compound may enhance hydrophobic interactions in enzyme pockets compared to cyclopropyl .
- Methoxy vs. Trifluoromethyl : Methoxy groups improve solubility and antioxidant capacity, whereas trifluoromethyl enhances metabolic resistance .
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole (CAS Number: 1192572-12-5) is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer potential, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 314.34 g/mol. The structure includes a 1,2,4-oxadiazole ring fused with a pyrazole moiety and a dimethoxyphenyl group, which influences its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1192572-12-5 |
| Molecular Formula | |
| Molecular Weight | 314.34 g/mol |
Anticancer Activity
Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes associated with cancer cell proliferation such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerase II
- Telomerase
A study highlighted that oxadiazole derivatives can inhibit telomerase activity and HDAC, leading to reduced cancer cell viability . In vitro studies have shown that related compounds can exhibit IC50 values in the micromolar range against various cancer cell lines including breast and lung cancers .
Antimicrobial Activity
The antimicrobial potential of oxadiazoles is well-documented. The compound under review has shown effectiveness against several bacterial strains. For instance:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro tests have demonstrated that derivatives can achieve minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like chloramphenicol . The structural features of oxadiazoles allow for π-π stacking interactions with hydrophobic amino acids in bacterial proteins, enhancing their efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Targeting enzymes involved in DNA synthesis and repair.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.
- Antioxidant Activity : Scavenging free radicals which contribute to oxidative stress in cells.
Case Study 1: Anticancer Effects
In a study published in PubMed Central, derivatives similar to the compound were tested against various cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced anticancer activity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of oxadiazole derivatives against multi-drug resistant strains. The findings revealed that specific substitutions on the oxadiazole ring significantly improved antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
